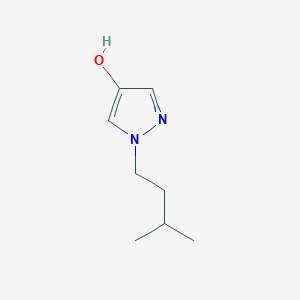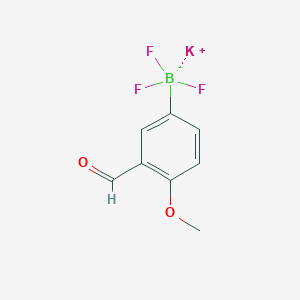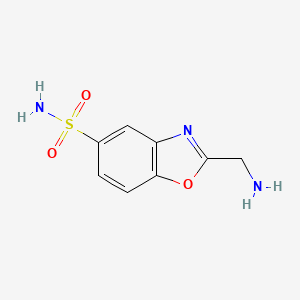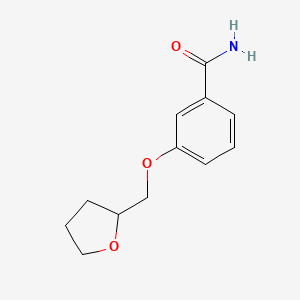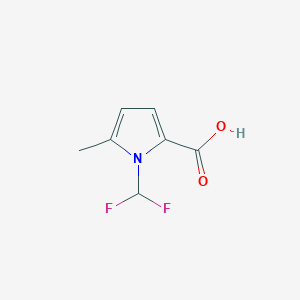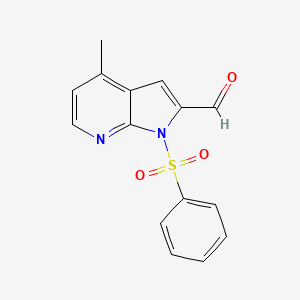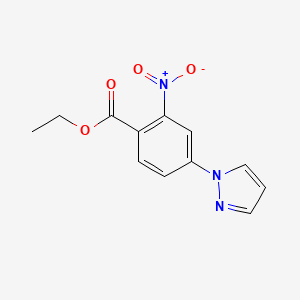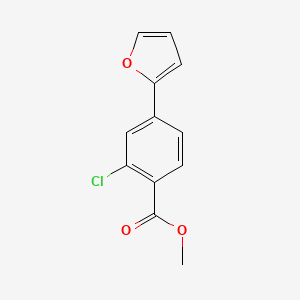
D-Xylonic Acid Calcium Salt Hydrate
Übersicht
Beschreibung
“D-Xylonic Acid Calcium Salt Hydrate” is a compound product used in the research of calcium-related disorders serving as a calcium supplement . It is useful in organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H22CaO14 . The molecular weight is 406.35 g/mol . The compound has 6 defined atom stereocenters .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 406.35 g/mol . It has 10 hydrogen bond donors and 14 hydrogen bond acceptors . Its topological polar surface area is 244 Ų . The compound has a complexity of 308 .
Wissenschaftliche Forschungsanwendungen
Biotechnical Production and Industrial Applications
D-Xylonic acid, a derivative of D-Xylonic Acid Calcium Salt Hydrate, is explored for its potential in biotechnical production and various industrial applications. It serves as a cheap, non-food derived alternative to gluconic acid, extensively used in products like pharmaceuticals, food items, solvents, adhesives, dyes, paints, and polishes. Its production involves the microbial fermentation process, utilizing bacteria like Gluconobacter oxydans and genetically modified strains of Escherichia coli and yeast. These organisms can convert plant biomass into D-xylonic acid, highlighting its sustainable aspect (Toivari et al., 2012).
Optimization of Microbial Production
Significant research focuses on optimizing microbial production of D-xylonic acid from various sources. For instance, the yeast Pichia kudriavzevii was genetically engineered to produce D-xylonic acid from D-xylose, even under low pH conditions, which indicates potential for efficient industrial-scale production (Toivari et al., 2013).
Application in Concrete Admixture
Research has also demonstrated the application of calcium xylonate, derived from this compound, as a concrete admixture. This application was evaluated using calcium xylonate produced directly from wheat straw pre-hydrolysate, showcasing its potential as a retarding reducer in concrete performance improvement (Zhou et al., 2018).
Enzymatic Bioconversion Techniques
Advancements in enzymatic bioconversion techniques for producing D-xylonic acid have been explored. An example is the immobilization of xylose dehydrogenase on ferromagnetic nanoparticles for effective conversion of xylose into xylonic acid, showing improved conversion rates and operational stability (L. M S & Nampoothiri, 2022).
Role in Biooxidation Process
The biooxidation process of xylose into xylonate, particularly using Gluconobacter oxydans, has been extensively studied. Research has identified key inhibitors affecting this process and provides insights into the microbial response to these inhibitors, vital for improving production efficiency (Miao et al., 2017).
Structural and Chemical Analysis
There is also research on the structural characterization of calcium salts of carboxylic acids, including those derived from D-xylonic acid. This research provides a foundational understanding of their physical properties, essential for diverse applications (Valor et al., 2002).
Photocatalytic Oxidation for Chemical Production
The photocatalytic oxidation of xylose to D-xylonic acid using catalysts like TiO2/MXenes has been explored for its potential in sustainable chemical production. This method represents a significant step towards eco-friendly and economically viable chemical synthesis from biomass (Chen et al., 2021).
Safety and Hazards
When handling “D-Xylonic Acid Calcium Salt Hydrate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and keep the container tightly closed . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Wirkmechanismus
Target of Action
D-Xylonic Acid Calcium Salt Hydrate is primarily involved in the xylose oxidative pathway (XOP) in microorganisms . The compound’s primary target is the enzyme xylose dehydrogenase, which is crucial in the XOP .
Mode of Action
this compound interacts with its target, xylose dehydrogenase, by undergoing oxidation to form D-xylonolactone . This lactone is then hydrolyzed either non-enzymatically or by lactonases to form D-xylonic acid .
Biochemical Pathways
The biochemical pathway affected by this compound is the xylose oxidative pathway (XOP). This pathway is initiated by D-xylose oxidation to D-xylonolactone by the NAD(P)-dependent xylose dehydrogenase . D-xylonolactone is then hydrolyzed to form D-xylonic acid .
Pharmacokinetics
It is known that the compound is used in organic synthesis , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to participate in these reactions.
Result of Action
The result of this compound’s action is the accumulation of D-xylonic acid. This accumulation can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, D-xylonic acid accumulation is attributed to the overexpression of xylose dehydrogenase concomitant with basal or inefficient expression of enzymes involved in D-xylonic acid assimilation . Redox imbalance and insufficient cofactors also contribute to D-xylonic acid accumulation .
Eigenschaften
IUPAC Name |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-OZFZDKMDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)
![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![4-Cyclohexyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1470972.png)
![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)
